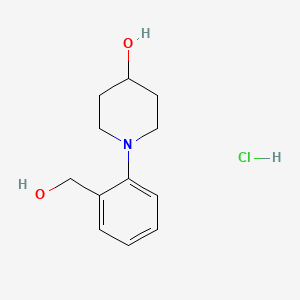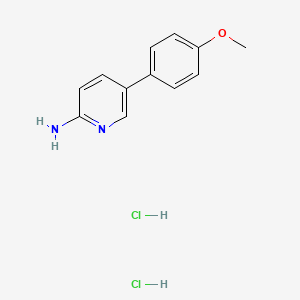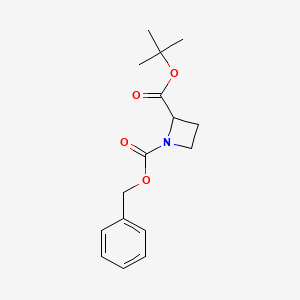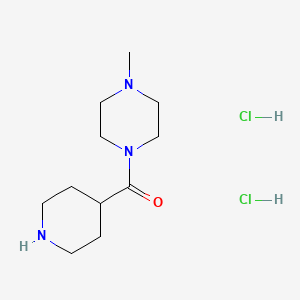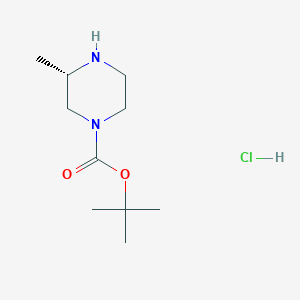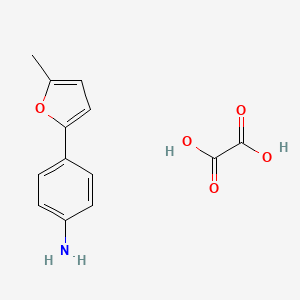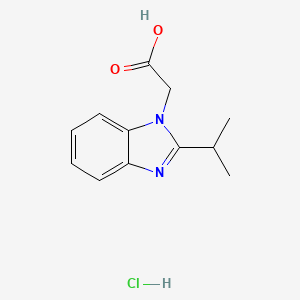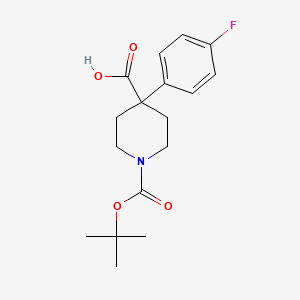
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine
Descripción general
Descripción
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine (N-CB-DCPP) is an organic compound that has been studied for its potential uses in pharmaceuticals and laboratory experiments. It is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), and is composed of a chlorobenzyl group, a 2,4-dichlorophenoxy group, and a propanamine group. N-CB-DCPP has been studied for its potential to be used as a pesticide, as well as for its potential in scientific research applications.
Aplicaciones Científicas De Investigación
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been studied for its potential as a pesticide. It has been found to be effective in controlling certain species of insects, such as the Colorado potato beetle, and has been studied for its potential use in agricultural applications. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been studied for its potential use in scientific research applications, such as cell culture studies and drug delivery systems.
Mecanismo De Acción
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine works by blocking the activity of certain enzymes, such as acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By blocking this enzyme, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine can cause an increase in acetylcholine levels, which can lead to an increase in nerve impulse transmission. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been found to have a variety of biochemical and physiological effects on the body. For example, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels and an increase in nerve impulse transmission. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been found to have an inhibitory effect on the enzyme monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters, such as dopamine and serotonin. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been found to have an inhibitory effect on the enzyme cyclooxygenase, which can lead to decreased inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been found to have a variety of biochemical and physiological effects, making it useful for studying the effects of certain drugs and compounds. However, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine also has some limitations for use in laboratory experiments. For example, it has a relatively short half-life, meaning that it is not suitable for long-term experiments. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine is toxic to humans and animals, making it unsuitable for use in experiments involving living organisms.
Direcciones Futuras
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has the potential to be used in a variety of applications in the future. For example, it could be used as an insecticide or as a pesticide in agricultural applications. Additionally, it could be used in drug delivery systems, as it has been found to have an inhibitory effect on certain enzymes. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has the potential to be used in cell culture studies, as it has been found to have a variety of biochemical and physiological effects. Finally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine could be used in research into the effects of certain drugs and compounds on the body, as it has been found to have an inhibitory effect on certain enzymes.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl3NO/c1-11(21-16-7-6-13(17)8-15(16)19)9-20-10-12-4-2-3-5-14(12)18/h2-8,11,20H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYICYTYFFZBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



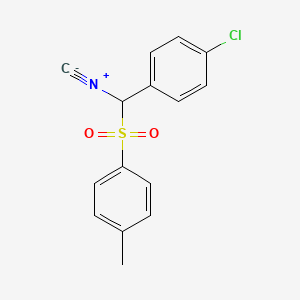
![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B1389040.png)
